molecular formula C14H16N4O3 B2515852 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 440332-07-0

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No. B2515852
CAS RN: 440332-07-0
M. Wt: 288.307
InChI Key: RWIYCAMBSYOXRU-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide” is a type of 4-oxo-3,4-dihydro-1,2,3-benzotriazine . These compounds are known to be modulators of GPR139, a G protein-coupled receptor . They can be used for treating diseases, disorders, or conditions associated with GPR139 .


Synthesis Analysis

The synthesis of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters, which are related to the compound , has been described in the literature . These esters are prepared from Fmoc-amino acids and are used in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters have been studied . These esters are used in solid phase peptide synthesis, and the ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .

Scientific Research Applications

Modulators of GPR139

This compound is known to act as an agonist of GPR139 . GPR139 is a G protein-coupled receptor that is expressed in the brain, particularly in the hypothalamus. Modulating the activity of this receptor could have potential therapeutic applications in treating diseases, disorders, or conditions associated with GPR139 .

Treatment of Neurological Disorders

Given its role as a GPR139 agonist, this compound could potentially be used in the treatment of neurological disorders. GPR139 is expressed in areas of the brain that are associated with regulation of pain and feeding, suggesting potential roles in pain and metabolic disorders .

Pharmaceutical Compositions

This compound can be included in pharmaceutical compositions. These compositions can be used for treating diseases, disorders, or conditions associated with GPR139 .

Intermediate in Synthesis Processes

The compound can serve as an intermediate in the synthesis of other compounds. This can be particularly useful in the pharmaceutical industry, where it can aid in the production of a variety of therapeutic agents .

Solid Phase Peptide Synthesis

The compound has been used in the preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids. These esters have been used in solid phase peptide synthesis .

Indicator of Acylation Progress

The ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation .

Mechanism of Action

Target of Action

The primary target of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and modulating its activity can have therapeutic effects .

Mode of Action

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide acts as an agonist of GPR139 . This means it binds to GPR139 and activates the receptor, triggering a series of biochemical reactions within the cell.

Result of Action

The molecular and cellular effects of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide’s action would depend on the specific disease, disorder, or condition being treated. As an agonist of GPR139, it could potentially modulate various cellular processes associated with this receptor .

Future Directions

The future directions for the research and development of “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide” and related compounds could involve further exploration of their role as modulators of GPR139 . This could potentially lead to new treatments for diseases, disorders, or conditions associated with GPR139 .

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(15-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)16-17-18/h1-2,5-6,10H,3-4,7-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIYCAMBSYOXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide

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